

Technical Support Center: Escitalopram Hydrobromide in Animal Studies

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Compound of Interest

Compound Name: Escitalopram hydrobromide

Cat. No.: B1244730

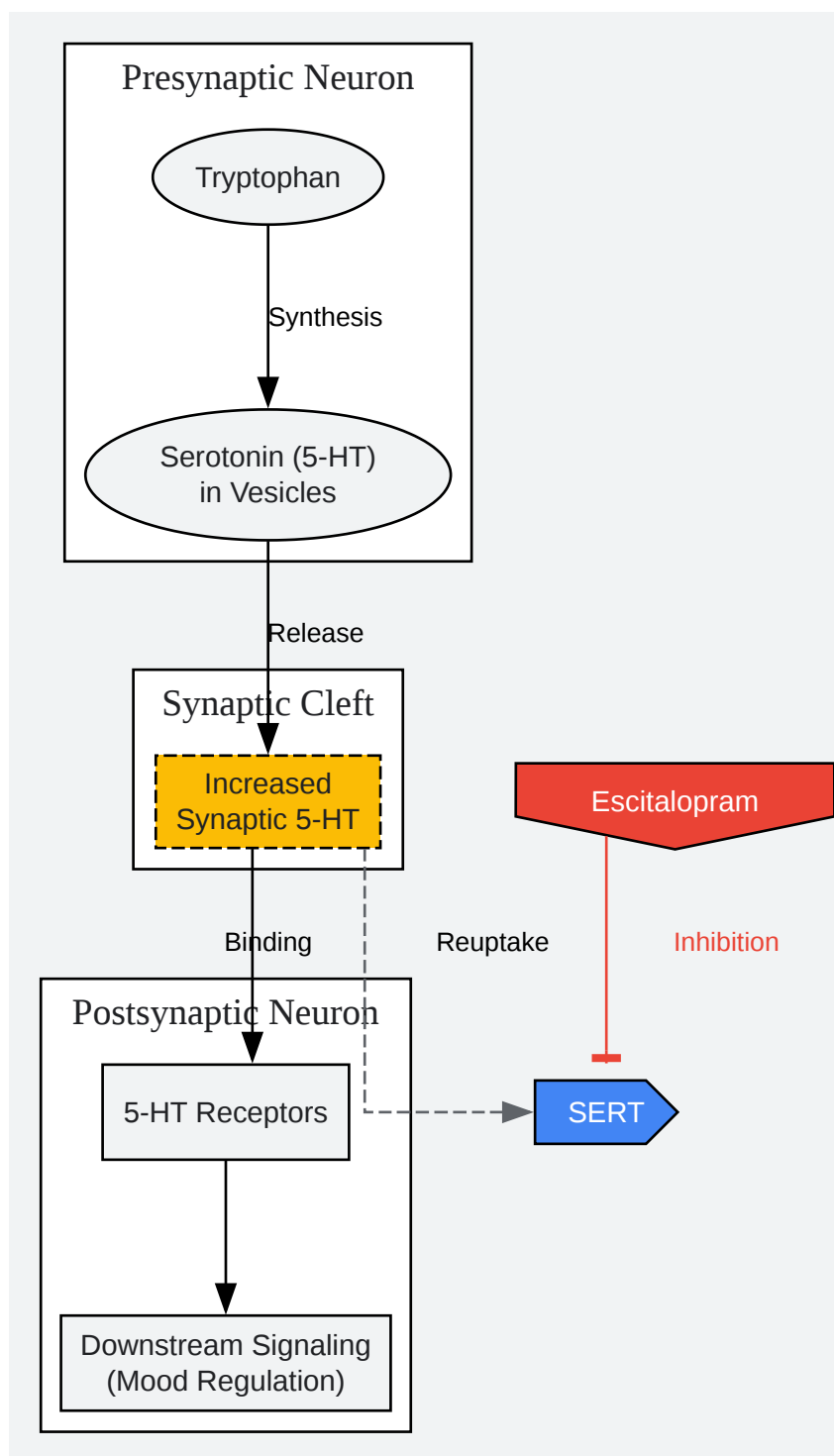
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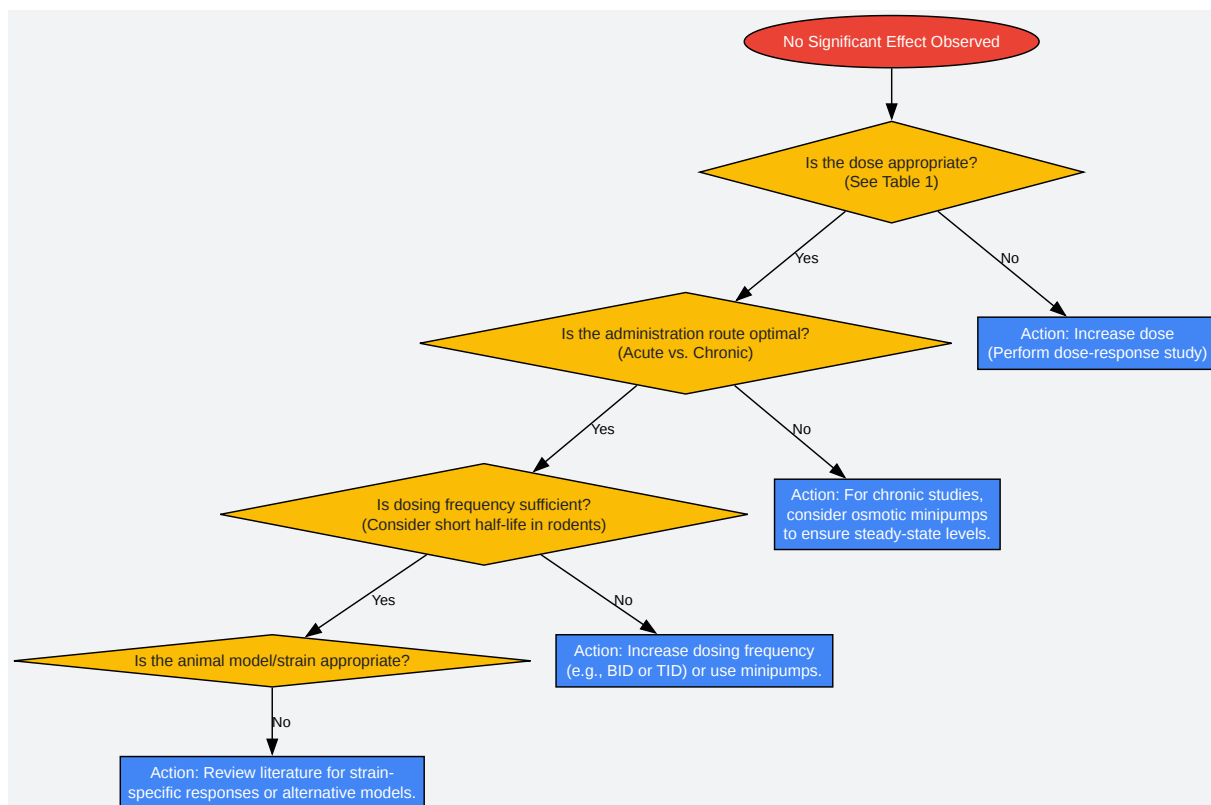
This guide provides troubleshooting advice and frequently asked questions for researchers using **Escitalopram hydrobromide** in preclinical animal studies.

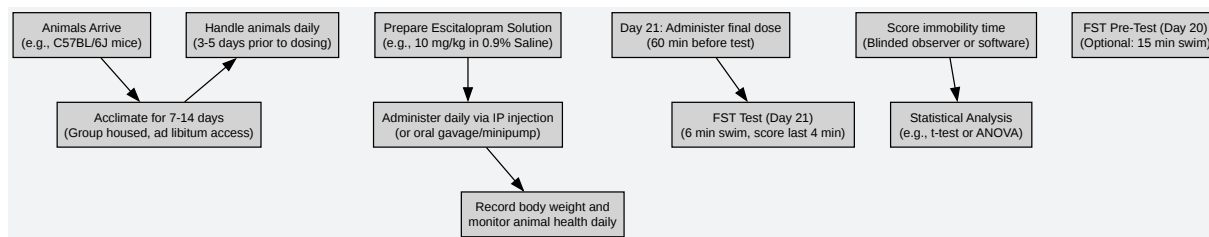
Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Escitalopram?

A1: Escitalopram is a selective serotonin reuptake inhibitor (SSRI).[1][2] Its primary mechanism involves potently and selectively binding to the serotonin transporter (SERT), which is responsible for the reuptake of serotonin (5-hydroxytryptamine or 5-HT) from the synaptic cleft back into the presynaptic neuron.[3][4][5] By inhibiting SERT, Escitalopram increases the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[4][5][6] Escitalopram is the S-enantiomer of citalopram and binds to both a primary (orthosteric) site and an allosteric site on SERT, which is believed to stabilize its binding and prolong its inhibitory effect.[3][5]







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